Regioselectivity of Grignard Ring-Opening: C-3 Attack by α-D-Manno vs. C-2 Attack by α-D-Allo Epoxide
When treated with alkylmagnesium chlorides, methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside (1) yields preponderantly 3-alkyl-branched deoxy sugars via nucleophilic attack at C-3. In direct contrast, the α-D-allo epoxide (2) yields preponderantly 2-alkyl-branched products via attack at C-2 under identical conditions [1]. This complementary regioselectivity is a direct consequence of epoxide configuration and is not interchangeable between the two isomers. The manno epoxide is further distinguished from the allo epoxide by its reactivity profile with different Grignard halides: alkylmagnesium iodides and bromides fail to produce branched-chain sugars with either epoxide, instead yielding halohydrins that undergo elimination and reduction [1].
| Evidence Dimension | Regioselectivity of nucleophilic attack (Grignard ring-opening) |
|---|---|
| Target Compound Data | Preponderant C-3 alkylation (3-alkyl branched-chain deoxy sugars) |
| Comparator Or Baseline | Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside: preponderant C-2 alkylation |
| Quantified Difference | Exclusive regiochemical preference: C-3 vs. C-2 depending on epoxide configuration |
| Conditions | Alkylmagnesium chlorides (RMgCl) in tetrahydrofuran or diethyl ether; Inch & Lewis, Carbohydr. Res. 1970 |
Why This Matters
Procurement of the manno epoxide is mandatory when the synthetic target is a 3-C-alkyl-branched altropyranoside; the allo epoxide cannot deliver this regiochemical outcome.
- [1] Inch, T. D.; Lewis, G. J. The synthesis of branched-chain, deoxy sugars by sugar epoxide–Grignard reagent reactions. Carbohydr. Res. 1970, 15, 1–10. View Source
